2-Phenoxyphenol

概要

説明

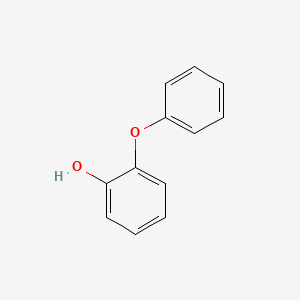

2-Phenoxyphenol is an organic compound with the molecular formula C12H10O2. It is a type of phenol where a phenoxy group is substituted at the ortho position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 2-Phenoxyphenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of phenol with chlorobenzene in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is often produced by the reaction of phenol with phenyl ether in the presence of a catalyst. This method allows for the large-scale production of the compound with high purity .

化学反応の分析

Types of Reactions: 2-Phenoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various phenolic compounds.

Substitution: Nitro- and halogen-substituted phenoxyphenols.

科学的研究の応用

Agricultural Applications

Fungicide Use

2-Phenoxyphenol is predominantly used as a post-harvest fungicide. It is applied to wax citrus fruits to extend shelf life and prevent fungal infections. Although it is banned as a food additive in the European Union, it remains permitted in certain countries for specific agricultural applications .

Disinfection of Seed Boxes

The compound serves as a disinfectant for seed boxes, ensuring that seeds are free from pathogens before planting, thus enhancing crop yield and health .

Healthcare Applications

Antimicrobial Agent

this compound exhibits significant antimicrobial activity, making it suitable for disinfecting hospital and veterinary equipment. Its efficacy extends to general surface disinfection in various settings, including households and food processing plants .

Case Study: Hepatocellular Carcinoma Treatment

Recent studies have highlighted the potential of phenoxyphenol derivatives like diTFPP (a derivative of this compound) in cancer therapy. DiTFPP has been shown to sensitize hepatocellular carcinoma (HCC) cells to ceramide-induced apoptosis by increasing oxidative stress and autophagic stress . This mechanism suggests that this compound derivatives could serve as adjuvants in cancer treatment protocols.

Material Science Applications

Production of Fire Retardants

this compound is a precursor for synthesizing certain fire retardants, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. This application highlights its importance in enhancing the safety of materials used in construction and manufacturing .

Environmental Applications

Biodegradation Studies

Research has demonstrated that this compound can be transformed into non-toxic polymers through enzymatic processes involving laccase derived from fungi like Trametes versicolor. This biotransformation indicates its potential role in bioremediation efforts to mitigate environmental pollution caused by phenolic compounds .

Safety and Regulatory Aspects

While this compound has beneficial applications, it is essential to consider its safety profile. The compound has an LD50 value ranging between 2700 to 3000 mg/kg in rats, indicating moderate toxicity . Regulatory assessments are necessary to ensure safe use in consumer products and agricultural practices.

作用機序

The mechanism of action of 2-Phenoxyphenol involves its interaction with cellular components. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it can interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways .

類似化合物との比較

Phenol: The simplest phenolic compound, known for its antiseptic properties.

2-Phenoxyethanol: A related compound used as a preservative and solvent.

4-Phenoxyphenol: Another phenoxy-substituted phenol with similar chemical properties

Uniqueness: 2-Phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

生物活性

2-Phenoxyphenol, a compound belonging to the class of phenolic compounds, has garnered attention due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 198.21 g/mol

- IUPAC Name : this compound

This compound exhibits a phenolic hydroxyl group which plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives, particularly diTFPP (4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol), in sensitizing cancer cells to apoptosis. It has been shown to enhance the cytotoxic effects of ceramide in hepatocellular carcinoma (HCC) cells by modulating sphingolipid metabolism and inducing oxidative stress . The following mechanisms have been identified:

- Induction of Apoptosis : DiTFPP treatment led to significant cell death in HCC cells when combined with ceramide, indicating a synergistic effect that activates apoptotic pathways .

- Alteration of Gene Expression : Next-generation sequencing revealed that diTFPP treatment resulted in the upregulation of pro-apoptotic genes and downregulation of genes associated with cell survival .

- Autophagy Activation : The compound also appears to induce autophagy, which may contribute to its anticancer effects by promoting cellular degradation processes that can lead to cell death .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Study 1: Hepatocellular Carcinoma

In a study examining the effects of diTFPP on HCC cells, researchers found that co-treatment with ceramide resulted in a significant increase in cell death rates (up to 70%) compared to ceramide alone (35%) at a concentration of 20 μM. The study utilized Annexin V staining to confirm apoptosis as a mechanism of cell death .

Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound revealed its effectiveness against MRSA strains. The compound exhibited a unique mechanism that differs from traditional antibiotics, suggesting potential for use in treating resistant infections .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTZBYPBMTXCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178879 | |

| Record name | Phenol, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-10-9 | |

| Record name | 2-Hydroxydiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI8N9886N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 2-phenoxyphenol itself may not have a specific biological target, its structural analogue, triclosan (2,4,4’-trichloro-2’-phenoxyphenol), is a well-known inhibitor of the enoyl reductase enzyme FabI. FabI is a key enzyme in the type II fatty acid biosynthesis pathway in bacteria such as Escherichia coli and Staphylococcus aureus. [, ] Triclosan exhibits slow, tight-binding inhibition, preferentially targeting the enzyme complexed with the oxidized form of the nicotinamide adenine dinucleotide (NAD+) cofactor. [] Inhibition of FabI disrupts bacterial fatty acid synthesis, ultimately leading to growth inhibition and cell death. []

A: * Molecular Formula: C12H10O2* Molecular Weight: 186.21 g/mol* Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and Infrared (IR) spectroscopy are valuable tools for characterizing the structure of this compound. Studies have utilized these techniques to investigate structural features such as chlorine substitution patterns, preferred conformations, and hydrogen bonding. [, ]

ANone: This information is not available in the provided research articles, as the focus is primarily on the chemical properties and biological activity of this compound and its analogues, not their material applications.

A: The provided research papers do not discuss the catalytic properties of this compound. Instead, they focus on its role as a precursor to other compounds, such as chlorinated dibenzo-p-dioxins (CDDs) and dibenzofurans (CDFs). [, ]

ANone: Understanding the SAR of this compound, specifically regarding its relation to FabI inhibition, provides insights into designing more potent and selective inhibitors:

ANone: The provided research articles do not delve into the stability and formulation aspects of this compound.

ANone: The provided research articles do not contain information about the PK/PD profile of this compound.

A: While the provided research doesn't directly assess the in vitro and in vivo efficacy of this compound itself, it sheds light on the activity of structurally related compounds, particularly triclosan and its analogues. [, , ] These studies highlight the potential of these compounds as antibacterial agents, emphasizing their ability to inhibit bacterial growth and potentially serve as lead compounds for further drug development.

A: The development of resistance to triclosan and related diphenyl ether inhibitors has been observed. Mutations in the safabI gene, which encodes the enoyl reductase enzyme in Staphylococcus aureus, can confer resistance to these inhibitors, including triclosan, 5-ethyl-2-phenoxyphenol (EPP), and 5-chloro-2-phenoxyphenol (CPP). [] Specific mutations, such as A95V, I193S, and F204S, have been identified and shown to increase the MIC values of these inhibitors by approximately 100-fold. [] These findings highlight the potential for the development of resistance to these compounds and the need for ongoing surveillance and the development of new antibacterial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。